molecular formula C10H6N5+ B14385111 5-Azidonaphthalene-1-diazonium CAS No. 88000-66-2

5-Azidonaphthalene-1-diazonium

Cat. No.: B14385111
CAS No.: 88000-66-2
M. Wt: 196.19 g/mol
InChI Key: XPSQQZGSOAZAJJ-UHFFFAOYSA-N
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Description

5-Azidonaphthalene-1-diazonium: is an aromatic compound characterized by the presence of both azido and diazonium functional groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azidonaphthalene-1-diazonium typically involves the diazotization of 5-aminonaphthalene-1-azide. This process is carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid or sulfuric acid, at low temperatures (0-5°C) to form the diazonium salt .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors to maintain the low temperatures required for diazotization. The use of non-nucleophilic counterions, such as tetrafluoroborate, can help in isolating stable diazonium salts .

Mechanism of Action

The mechanism of action of 5-Azidonaphthalene-1-diazonium involves the reactivity of its diazonium and azido groups. The diazonium group acts as a good leaving group, facilitating nucleophilic substitution reactions. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes .

Molecular Targets and Pathways:

Properties

CAS No.

88000-66-2

Molecular Formula

C10H6N5+

Molecular Weight

196.19 g/mol

IUPAC Name

5-azidonaphthalene-1-diazonium

InChI

InChI=1S/C10H6N5/c11-13-9-5-1-4-8-7(9)3-2-6-10(8)14-15-12/h1-6H/q+1

InChI Key

XPSQQZGSOAZAJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2[N+]#N)C(=C1)N=[N+]=[N-]

Origin of Product

United States

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